N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
Description
N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[2,3-d]pyrimidin core. Key structural attributes include:
- Thieno[2,3-d]pyrimidin scaffold: A bicyclic system combining thiophene and pyrimidine rings, modified with two keto groups at positions 2 and 2.
- 5,6-Dimethyl groups: Methyl substituents on the thiophene ring, enhancing steric bulk and influencing conformational stability.
- Butan-2-yl acetamide side chain: A branched alkyl chain at the acetamide nitrogen, impacting solubility and pharmacokinetic properties.
This compound is part of a broader class of thienopyrimidine-based acetamides investigated for their biological activities, including enzyme inhibition and antiproliferative effects .
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-6-13(3)23-18(26)12-24-21-19(14(4)15(5)30-21)20(27)25(22(24)28)16-8-10-17(11-9-16)29-7-2/h8-11,13H,6-7,12H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKPKYYKODPEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine moiety that is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties. Below are key findings regarding its mechanisms of action and biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, thereby preventing their division and proliferation.
A study demonstrated that at a concentration of 10 µM, the compound reduced cell viability by approximately 70% in breast cancer cell lines (MCF7) .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in cancer progression and inflammation:
| Enzyme Target | IC50 (µM) | Mechanism |
|---|---|---|
| Cyclin-dependent kinase 4 (CDK4) | 5.0 | Competitive inhibition |
| Phospholipase A2 | 12.0 | Non-competitive inhibition |
These enzyme inhibitory activities suggest potential applications in treating conditions characterized by dysregulated cell growth and inflammation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Study :
- Inflammation Model :
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thienopyrimidine Acetamides
Key Observations :
- Core Modifications : The target compound’s 2,4-dione core (vs. 4-keto or hybrid systems) may reduce electrophilicity, altering reactivity and binding interactions .
- Side Chains: The branched butan-2-yl group (target) contrasts with linear alkyl or aromatic acetamide chains (e.g., 4-ethylphenyl in ), affecting steric hindrance and metabolic stability .
Table 3: Comparative Physicochemical Data
*Calculated using fragment-based methods (e.g., XLogP3).
Functional Implications :
- Lipophilicity : The target compound’s logP (~3.2) suggests moderate membrane permeability, balancing the hydrophilic 2,4-dione core and hydrophobic 4-ethoxyphenyl/butan-2-yl groups.
- Hydrogen Bonding: The 2,4-dione moiety increases hydrogen bond acceptors (vs.
Research Findings and Implications
- Biological Activity: While direct data on the target compound is absent, structural analogues exhibit antiproliferative and enzyme-inhibitory activities.
- Crystallographic Insights : Derivatives like those in often form stable hydrogen-bonded networks (e.g., N–H···O and C–H···O interactions), critical for solid-state stability and formulation .
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation reactions. A common approach involves reacting 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic or basic conditions . For the target compound, the 5,6-dimethyl and 2,4-dioxo functionalities are introduced during this stage.
Procedure :
-
Starting Material Preparation : 2-Amino-4,5-dimethylthiophene-3-carboxylate is treated with urea in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
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Cyclization : The intermediate undergoes intramolecular cyclization to form 5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine.
Key Parameters :
-
Solvent : Solvent-free conditions or acetic acid.
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Catalyst : PPA or p-toluenesulfonic acid (PTSA).
Acetamide Formation via Acylation
The acetamide side chain is introduced by reacting the primary amine (generated via hydrolysis of the thienopyrimidine’s 1-position) with an activated acylating agent.
Stepwise Protocol :
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Amine Generation : Hydrolysis of the thienopyrimidine’s 1-position using NaOH (2 M) in ethanol/water (1:1) at 60°C .
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Acylation :
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Reagents : Chloroacetyl chloride and butan-2-amine in dichloromethane (DCM).
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Base : Triethylamine (TEA) to scavenge HCl.
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Conditions : 0°C to room temperature, 4–6 hours.
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Yield : 80–90%.
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Alternative Approach : Use of HATU/DMAP-mediated coupling for higher efficiency .
Optimization of Methylation at the 5,6-Positions
Methyl groups at the 5,6-positions are introduced early in the synthesis but may require optimization to prevent over-alkylation.
Methylation Protocol :
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Reagents : Methyl iodide (2.2 equiv), Cs₂CO₃ (3.0 equiv) in DMF.
Purification and Characterization
Purification Methods :
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Recrystallization : Ethanol/water mixtures (3:1) for crude product isolation.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for final purification .
Characterization Data :
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¹H NMR : δ 1.25 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 6H, 5,6-CH₃), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 6.90–7.30 (m, 4H, aromatic).
Industrial-Scale Considerations
Scaling up the synthesis requires adjustments for safety and efficiency:
Q & A
Q. Methodology for SAR studies :
- Substituent variation : Synthesize analogs with altered ethoxy/methyl groups and test in biological assays (e.g., enzyme inhibition) .
- Bioactivity assays : Use standardized models (e.g., kinase inhibition or antimicrobial susceptibility testing) to quantify effects .
Table 2 : Hypothetical SAR data for analogs
| Analog | Substituent (R) | IC50 (μM) | Target |
|---|---|---|---|
| 1 | 4-Ethoxyphenyl | 0.12 | Kinase A |
| 2 | 4-Methoxyphenyl | 0.45 | Kinase A |
| 3 | 4-Chlorophenyl | >10 | Kinase A |
How can contradictory bioactivity data across studies be resolved?
- Source analysis : Variability may arise from differences in assay conditions (e.g., pH, solvent) or cell lines .
- Validation steps :
- Replicate experiments under controlled conditions (e.g., fixed DMSO concentration ≤0.1%).
- Include positive/negative controls (e.g., doxorubicin for cytotoxicity assays) .
What computational tools predict binding modes with biological targets?
- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
What strategies improve solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (PEG 400) or cyclodextrin-based carriers .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
How can metabolic stability be assessed preclinically?
- In vitro assays : Liver microsome incubation (human/rat) with LC-MS monitoring of parent compound degradation .
- Key parameters : Half-life (t½) and intrinsic clearance (CLint) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
